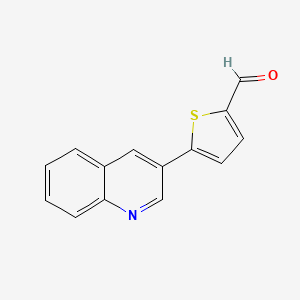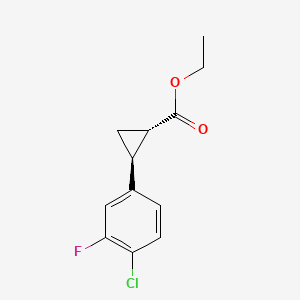
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring substituted with a 4-chloro-3-fluoro-phenyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-chloro-3-fluorostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired trans isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the chloro and fluoro substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylic acid.
Reduction: Formation of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity towards certain targets, influencing pathways involved in inflammation, microbial growth, or other physiological processes.
Comparación Con Compuestos Similares
- Ethyl trans-2-(4-chloro-phenyl)cyclopropanecarboxylate
- Ethyl trans-2-(4-fluoro-phenyl)cyclopropanecarboxylate
- Ethyl trans-2-(3-chloro-4-fluoro-phenyl)cyclopropanecarboxylate
Comparison: Ethyl trans-2-(4-chloro-3-fluoro-phenyl)cyclopropanecarboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution can significantly influence its chemical reactivity and biological activity compared to compounds with only one substituent
Propiedades
Fórmula molecular |
C12H12ClFO2 |
|---|---|
Peso molecular |
242.67 g/mol |
Nombre IUPAC |
ethyl (1S,2S)-2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12ClFO2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3/t8-,9+/m1/s1 |
Clave InChI |
JZJXNPDVTRTRNJ-BDAKNGLRSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=C(C=C2)Cl)F |
SMILES canónico |
CCOC(=O)C1CC1C2=CC(=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
![4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol](/img/structure/B14004806.png)
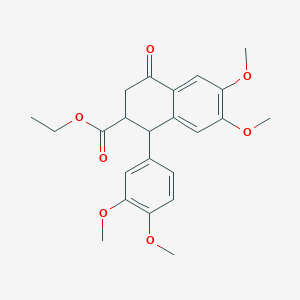
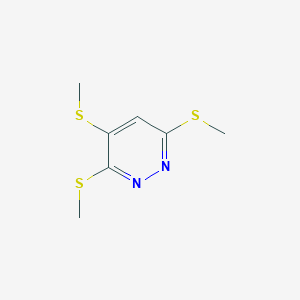

![{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid](/img/structure/B14004823.png)
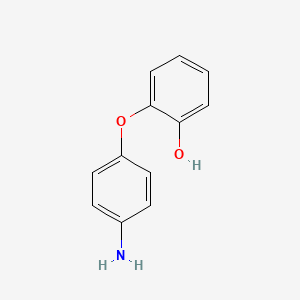
![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)
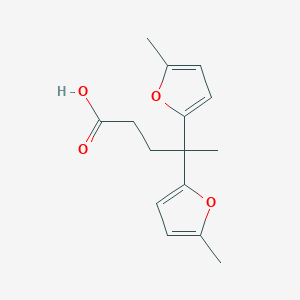
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
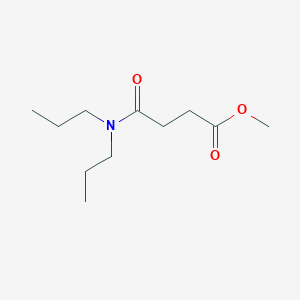

![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
